![molecular formula C21H23N5O5 B2796871 ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877810-32-7](/img/structure/B2796871.png)
ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Antiviral Applications
A study by Hořejší et al. (2006) explored the synthesis of tricyclic etheno analogs of PMEG and PMEDAP, which are potent antivirals and cytostatics. These analogs, including compounds related to ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, exhibited modest activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV) (Hořejší et al., 2006).
Antimicrobial Potential
Sharma et al. (2004) synthesized a number of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, structurally related to the compound . These compounds were screened against various bacteria, providing insights into the antimicrobial potential of similar compounds (Sharma et al., 2004).
Inclusion Complex and Structural Analysis
Inouye et al. (1999) investigated an ethyl acetate inclusion complex of a structurally related compound, providing valuable insights into the molecular interactions and structural properties of such complexes (Inouye et al., 1999).
Antioxidant Properties
Chakraborty et al. (2016) characterized substituted aryl meroterpenoids with structural similarities, highlighting their potential as antioxidants. This research contributes to understanding the antioxidant properties of related compounds (Chakraborty et al., 2016).
Potential Antidepressant Agents
Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. This research offers insights into the therapeutic potential of compounds related to ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in treating depression (Zagórska et al., 2016).
Antifungal Applications
RaneDinanath et al. (1988) explored a novel synthesis of azole antifungal agents, which provides a basis for understanding the potential antifungal applications of structurally related compounds like ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (RaneDinanath et al., 1988).
properties
IUPAC Name |
ethyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-6-31-16(27)11-24-19(28)17-18(23(4)21(24)29)22-20-25(12(2)13(3)26(17)20)14-8-7-9-15(10-14)30-5/h7-10H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAOUTQHXRQAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)OC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
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